molecular formula C6H5N3O2S B2444992 2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid CAS No. 96356-06-8

2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid

Cat. No.: B2444992
CAS No.: 96356-06-8
M. Wt: 183.19
InChI Key: XPVBUTIMBWWGJS-UHFFFAOYSA-N
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Description

2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid is an organic compound belonging to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives. It is a colorless and water-soluble compound with a molecular weight of 183.19 g/mol.

Scientific Research Applications

2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid and its derivatives have been studied for various applications:

    Anti-inflammatory and Analgesic Agents: Derivatives have shown potential as anti-inflammatory, analgesic, and antipyretic agents.

    Antibacterial Agents: Some derivatives exhibit significant antibacterial activity against various microorganisms.

    Pharmaceutical Research: The compound has been evaluated for its potential as an angiotensin II receptor antagonist, showing promising results.

    Agrochemicals: Derivatives have been explored for their fungicidal activity, highlighting their relevance in developing new agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid typically involves the reaction of 2-amino-1,3,4-thiadiazoles with various compounds. One efficient method includes the recyclization of imidazo[2,1-b][1,3,4]thiadiazoles during their reaction with arylacetylenes in the presence of t-BuOK under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also contain the thiadiazole moiety and have been studied for their fungicidal activity.

Uniqueness

2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its derivatives have shown a broad spectrum of activities, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c1-3-8-9-2-4(5(10)11)7-6(9)12-3/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVBUTIMBWWGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96356-06-8
Record name 2-methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
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